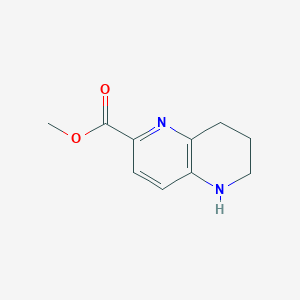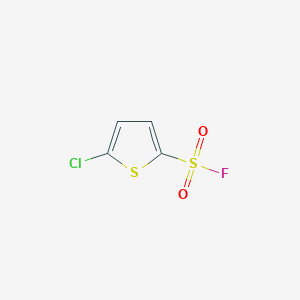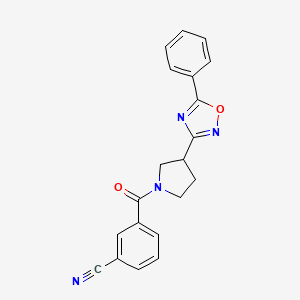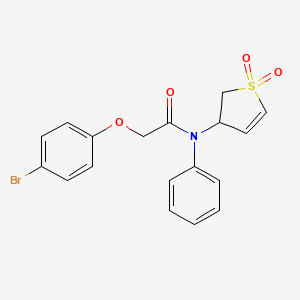
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate” is a chemical compound with the CAS Number: 1824049-93-5 . It has a molecular weight of 192.22 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives, which include “this compound”, have been covered in various studies . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N2O2/c1-14-10 (13)9-5-4-7-8 (12-9)3-2-6-11-7/h4-5,11H,2-3,6H2,1H3 . This provides a detailed representation of the molecular structure of the compound.Chemical Reactions Analysis
1,5-naphthyridines, including “this compound”, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored at 4°C and protected from light .Mécanisme D'action
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate works by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to reduce pain and swelling. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In addition, it has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential use as a drug candidate. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be toxic at high doses, which can make it difficult to use in certain experiments. In addition, it can be difficult to obtain large quantities of this compound, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate. One future direction is to study its potential use as a treatment for Alzheimer's disease and Parkinson's disease. Another future direction is to study its potential use as a pain reliever and as a treatment for anxiety and depression. In addition, further research is needed to understand the mechanism of action of this compound and to identify any potential side effects. Finally, further research is needed to optimize the synthesis method for this compound and to develop more efficient methods for obtaining large quantities of this compound.
Méthodes De Synthèse
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate can be synthesized using several methods. One of the most commonly used methods is the one-pot synthesis method. In this method, 2-aminonicotinic acid is reacted with ethyl cyanoacetate in the presence of ammonium acetate and ethanol. The reaction mixture is heated to reflux, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate has been extensively studied for its potential use as a drug candidate. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have potential as a pain reliever and as a treatment for anxiety and depression.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-5-4-7-8(12-9)3-2-6-11-7/h4-5,11H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDCSSYGUUCMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824049-93-5 |
Source


|
| Record name | methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Azepan-1-yl)-3-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2845769.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2845770.png)
![3-Methyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2845771.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2845775.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2845777.png)

![Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2845780.png)
![4-[2-(2-Methylphenyl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2845781.png)
![4-((1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2845782.png)


![N-isopropyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845790.png)